molecular formula C10H17ClN2O4 B13996378 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride

1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride

Cat. No.: B13996378
M. Wt: 264.70 g/mol
InChI Key: YSXOVEUQMYZZQF-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione hydrochloride is a maleimide derivative featuring a polyethylene glycol (PEG)-based aminoethyl chain and a hydrochloride salt. Maleimides are renowned for their selective reactivity with thiol groups (-SH), making this compound a critical tool in bioconjugation, particularly for linking biomolecules (e.g., antibodies, peptides) to polymers, fluorophores, or drug carriers .

Properties

Molecular Formula

C10H17ClN2O4

Molecular Weight

264.70 g/mol

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C10H16N2O4.ClH/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14;/h1-2H,3-8,11H2;1H

InChI Key

YSXOVEUQMYZZQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride typically involves the reaction of maleic anhydride with 2-(2-(2-aminoethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrrole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Features:

  • Structure: Pyrrole-2,5-dione (maleimide) core with a 2-(2-aminoethoxy)ethoxy ethyl substituent and hydrochloride counterion.
  • Molecular Formula: Discrepancies exist in literature; reported formulas include C₁₁H₁₃NO₄S () and C₉H₁₃ClN₂O₃ (inferred from ). The latter is more consistent with the structure, suggesting a possible error in .
  • Solubility : High aqueous solubility due to the hydrophilic PEG chain and hydrochloride salt.
  • Applications : Bioconjugation, drug delivery systems, and surface functionalization .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional differences between the target compound and analogous molecules:

Compound Name & Source Core Structure Key Functional Groups Molecular Weight (g/mol) Solubility Reactivity/Applications
Target Compound
(1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione hydrochloride)
Pyrrole-2,5-dione Amino-PEG-ethyl, HCl salt 255.29 (reported, possible error) High (aqueous) Thiol-selective conjugation, bioconjugation
N-1-[(2-Acetoxyethoxy)methyl]-5-(2-acetoxyethyl)pyrimidin-2,4-dione
()
Pyrimidin-2,4-dione Acetoxyethoxy, hydroxyethyl 315.1 ([M+H]⁺) Moderate (organic solvents) Prodrug potential, nucleophilic substitution reactions
1-{2-[(2-Aminopropyl)(methyl)amino]ethyl}pyrrolidine-2,5-dione dihydrochloride
()
Pyrrolidine-2,5-dione Aminopropyl-methylaminoethyl, dihydrochloride 286.21 (C₁₀H₂₁Cl₂N₃O₂) High (salt form) Dual reactivity (thiol + amine), crosslinking
1,23-Bis(maleimido)heptaethyleneglycol
()
Bis-pyrrole-2,5-dione Two maleimides, PEG spacer 352.34 Moderate (PEG-dependent) Polymer crosslinking, multi-thiol conjugation
1-[2-(4-Hydroxyphenyl)ethyl]pyrrole-2,5-dione
()
Pyrrole-2,5-dione 4-Hydroxyphenylethyl 217.22 Low (hydrophobic) Antioxidant research, enzyme inhibition

Key Differentiators

Amino-PEG Chain vs. Hydrophobic Groups: The target compound’s PEG-amine chain enhances solubility and biocompatibility, contrasting with hydrophobic analogs like 1-[2-(4-hydroxyphenyl)ethyl]pyrrole-2,5-dione (), which requires organic solvents for reactions .

Salt Form vs. Neutral Derivatives :

  • The hydrochloride salt in the target compound and ’s dihydrochloride derivative improve water solubility compared to neutral PEGylated bis-maleimides () .

Reactivity: While all maleimides react with thiols, the amino group in the target compound allows secondary conjugation (e.g., carbodiimide coupling), unlike pyrimidin-dione derivatives (), which lack this versatility .

Biological Activity

1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride is a complex chemical compound with significant biological activity. This article explores its pharmacological properties, including potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's molecular formula is C12H20N2O5·HCl, with a molecular weight of 272.3 g/mol. Its structural characteristics include a pyrrole ring and ethoxy groups, which contribute to its biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC12H20N2O5·HCl
Molecular Weight272.3 g/mol
Boiling Point416.3 ± 35.0 °C (Predicted)
Density1.06 g/cm³ (Predicted)
pKa8.74 ± 0.10 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Research indicates that derivatives of pyrrole-2,5-dione exhibit significant inhibitory effects on tyrosine kinases, which are critical in cancer cell proliferation and survival .

Tyrosine Kinase Inhibition

1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione has been studied for its potential as a tyrosine kinase inhibitor. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines by interfering with the ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .

Anticancer Activity

Research has shown that the compound exhibits promising anticancer properties. A study reported that pyrrole derivatives can inhibit tumor growth in vivo by disrupting cellular signaling pathways essential for cancer progression .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against a range of bacterial strains. It demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be low, indicating potent antibacterial activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines in stimulated peripheral blood mononuclear cells (PBMCs), suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Cancer Cell Line Study : In a study involving various cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µg/mL. The mechanism was linked to the inhibition of tyrosine kinase activity, leading to reduced proliferation rates in treated cells .
  • Antimicrobial Testing : A series of tests were conducted against common bacterial strains using the broth microdilution method. The results indicated that the compound had an MIC ranging from 1 to 8 µg/mL against E. coli, S. aureus, and other pathogens, highlighting its potential as an effective antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione hydrochloride with high purity?

Methodological Answer:

  • Step 1 : Use a modular approach to synthesize the pyrrole-2,5-dione core via cyclization of maleic anhydride derivatives with amino alcohols.
  • Step 2 : Introduce the aminoethoxy-ethoxy-ethyl side chain via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
  • Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize the final product in ethanol/HCl to obtain the hydrochloride salt.
  • Quality Control : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC (C18 column, aqueous acetonitrile mobile phase) .
  • Design of Experiments (DoE) : Apply fractional factorial design to optimize temperature, solvent polarity, and stoichiometry, minimizing trial-and-error approaches .

Q. How can the compound’s solubility profile be systematically determined for biological assays?

Methodological Answer:

  • Phase-Solubility Analysis : Prepare saturated solutions in buffers (pH 1–7.4) and measure solubility via UV-Vis spectroscopy at λ_max ≈ 260 nm (aromatic π→π* transitions).
  • Cosolvency Method : Use water-miscible solvents (e.g., DMSO, ethanol) to enhance solubility; extrapolate to 0% cosolvent using the Yalkowsky equation.
  • Reference Standards : Compare with structurally similar compounds (e.g., dopamine hydrochloride, which is freely soluble in water and methanol ).
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous solutions, critical for in vitro assays .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the pyrrole-dione ring (δ ≈ 6.8–7.2 ppm for aromatic protons) and ethyleneoxy side chains (δ ≈ 3.5–4.0 ppm).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and ammonium chloride vibrations (N–H at ~2800 cm1^{-1}).
  • Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm the molecular ion peak ([M+H]+^+) and fragmentation pattern.
  • XRD : For crystalline batches, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G**) to calculate Fukui indices, identifying electrophilic sites on the pyrrole-dione ring.
  • Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to simulate nucleophilic attack pathways (e.g., by amines or thiols) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity and hydrogen-bonding interactions .
  • Validation : Cross-check predicted intermediates with experimental LC-MS data from kinetic studies .

Q. How can contradictory data from NMR and XRD analyses be reconciled?

Methodological Answer:

  • Scenario : NMR suggests a planar pyrrole ring, while XRD shows slight puckering.
  • Root Cause Analysis :
    • Dynamic Effects : NMR averages conformations over time, whereas XRD captures a static crystal structure.
    • Environmental Factors : Solvent (NMR) vs. solid-state (XRD) packing forces may induce structural variations.
  • Mitigation : Perform variable-temperature NMR to detect conformational flexibility and compare with molecular dynamics simulations .

Q. What statistical strategies optimize reaction conditions for scale-up?

Methodological Answer:

  • Response Surface Methodology (RSM) : Use a central composite design to model the relationship between variables (temperature, catalyst loading, reaction time) and yield/purity.
  • Multivariate Analysis : Apply PCA to identify critical parameters reducing byproduct formation.
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent excess) to assess process stability .

Q. How to design experiments evaluating the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (kon_{on}, koff_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) and confocal microscopy to track subcellular localization .

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